[3-(Hydroxymethyl)-2-nitrophenyl]methanol [3-(Hydroxymethyl)-2-nitrophenyl]methanol
Brand Name: Vulcanchem
CAS No.: 16578-60-2
VCID: VC21065645
InChI: InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2
SMILES: C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

[3-(Hydroxymethyl)-2-nitrophenyl]methanol

CAS No.: 16578-60-2

Cat. No.: VC21065645

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

[3-(Hydroxymethyl)-2-nitrophenyl]methanol - 16578-60-2

Specification

CAS No. 16578-60-2
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name [3-(hydroxymethyl)-2-nitrophenyl]methanol
Standard InChI InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2
Standard InChI Key KZYWBYBQPIOWIY-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO
Canonical SMILES C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO

Introduction

Chemical Identity and Nomenclature

[3-(Hydroxymethyl)-2-nitrophenyl]methanol is an organic compound characterized by a benzene ring backbone substituted with two hydroxymethyl groups and a nitro group. The compound has multiple synonyms in scientific literature, allowing for consistent identification across databases and research publications.

Identification Parameters

ParameterInformation
CAS Number16578-60-2
Molecular FormulaC₈H₉NO₄
Molecular Weight183.16 g/mol
IUPAC Name[3-(hydroxymethyl)-2-nitrophenyl]methanol
Standard InChIInChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2
Standard InChIKeyKZYWBYBQPIOWIY-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)CO)N+[O-])CO

Common Synonyms

The compound is known by several synonyms in scientific and commercial contexts:

  • 2-Nitro-1,3-benzenedimethanol

  • (2-Nitro-1,3-phenylene)dimethanol

  • 1,3-di(hydroxymethyl)-2-nitrobenzene

  • 2-Nitro-m-Xylene-α,α'-diol

Physical and Chemical Properties

[3-(Hydroxymethyl)-2-nitrophenyl]methanol possesses specific physical and chemical characteristics that determine its behavior in various applications and reactions. Understanding these properties is essential for its effective utilization in research and industrial processes.

Structural Characteristics

The compound features a benzene ring with a nitro group at position 2 and hydroxymethyl groups at positions 1 and 3. This arrangement creates a unique electronic environment that influences its reactivity and interactions with other molecules. The presence of the nitro group, a strong electron-withdrawing substituent, significantly affects the electron density distribution across the molecule .

Synthesis and Production Methods

Several synthetic routes can be employed to produce [3-(Hydroxymethyl)-2-nitrophenyl]methanol, with the reduction of corresponding carboxylic acid derivatives being among the most common approaches.

Reduction of Carboxylic Acid Precursors

Similar nitroaromatic compounds with hydroxymethyl groups are typically synthesized through the reduction of corresponding carboxylic acids or esters. Based on analogous synthetic procedures found in the literature:

  • Borane-THF or borane-dimethylsulfide complexes are commonly used as reducing agents

  • The reaction is typically conducted in anhydrous THF under inert atmosphere conditions

  • Post-reaction processing often involves quenching with methanol followed by acid treatment

Alternative Synthetic Approaches

The search results suggest that other benzenedimethanol derivatives are synthesized through various methods that might be applicable to [3-(Hydroxymethyl)-2-nitrophenyl]methanol:

  • Selective reduction of corresponding dialdehydes

  • Hydroxymethylation reactions of appropriately substituted nitrobenzene derivatives

  • Protection-deprotection strategies for selective functionalization

Applications and Research Significance

[3-(Hydroxymethyl)-2-nitrophenyl]methanol serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical research and development.

Pharmaceutical Applications

The most significant application documented in the search results is its role as an intermediate in the synthesis of anti-HIV agents:

  • It serves as a precursor in the production of 2,6-Dihydroxymethyl Rilpivirine

  • Rilpivirine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs)

  • These compounds have demonstrated advantages over existing HIV treatments, including better tolerability with reduced CNS disturbances compared to Efavirenz

  • They have also shown non-teratogenic potential, making them potentially safer during pregnancy

Research Tool in Organic Chemistry

The compound's bifunctional nature—featuring two hydroxymethyl groups and a nitro substituent—makes it valuable in various research contexts:

  • As a building block for more complex molecules

  • In studies examining selective functionalization of polyhydroxylated compounds

  • As a model compound for investigating nitroaromatic reactivity

Hazard StatementDescriptionGHS Category
H315Causes skin irritationSkin Irritation Category 2
H318Causes serious eye damageEye Damage Category 1
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure Category 3
H413May cause long lasting harmful effects to aquatic lifeAquatic Chronic Category 4

These classifications are based on information reported to the ECHA C&L Inventory .

Precautionary Measures

Due to the identified hazards, several precautionary recommendations should be followed when handling this compound:

  • Use appropriate personal protective equipment including gloves, eye protection, and respiratory protection

  • Ensure adequate ventilation in work areas

  • Avoid contact with skin, eyes, and respiratory system

  • Implement proper waste disposal procedures to prevent environmental contamination

  • Store in cool, dry conditions away from incompatible materials

Manufacturer/SupplierProduct NumberDescriptionPackagingPrice (USD)Date of Information
TRCN5196702-Nitro-1,3-benzenedimethanol50mg$75December 2021
Matrix Scientific133021[3-(Hydroxymethyl)-2-nitrophenyl]methanol 97%1g$450December 2021
Matrix Scientific133021[3-(Hydroxymethyl)-2-nitrophenyl]methanol 97%5g$1350December 2021

This pricing information indicates that the compound is relatively expensive, which is typical for specialized synthetic intermediates with pharmaceutical applications .

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